N-(cyclobutylmethyl)-N-methylaminosulfonamide

Description

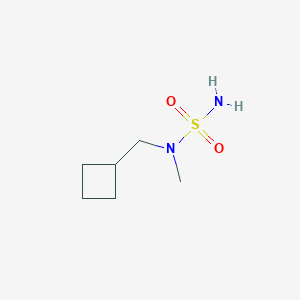

N-(Cyclobutylmethyl)-N-methylaminosulfonamide is a sulfonamide derivative characterized by a sulfonamide (-SO₂NH-) core substituted with a cyclobutylmethyl group and a methyl group. The cyclobutylmethyl moiety introduces steric strain due to the four-membered cyclobutane ring, which influences its chemical reactivity and physical properties.

Properties

Molecular Formula |

C6H14N2O2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

[methyl(sulfamoyl)amino]methylcyclobutane |

InChI |

InChI=1S/C6H14N2O2S/c1-8(11(7,9)10)5-6-3-2-4-6/h6H,2-5H2,1H3,(H2,7,9,10) |

InChI Key |

PUUBEGDIWZCNEJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1CCC1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-N-methylaminosulfonamide typically involves the reaction of cyclobutylmethylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-N-methylaminosulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(cyclobutylmethyl)-N-methylaminosulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N-methylaminosulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following sulfonamides are selected for comparison based on substituent variations and industrial relevance:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| N-(Cyclobutylmethyl)-N-methylaminosulfonamide | Cyclobutylmethyl, Methyl | Four-membered cyclobutyl ring, aliphatic |

| 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | Cyclohexyl, Methyl, Amino | Six-membered cyclohexyl ring, aromatic amine |

| 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | Ethyl, Phenyl, Methyl, Amino | Aromatic phenyl, ethyl substitution |

| 3-Amino-4-(cyclohexylamino)-N-methylbenzenesulfonamide | Cyclohexylamino, Methyl, Amino | Additional amino group, cyclohexylamine |

| N-Methyl-N-nitrosotoluene-4-sulphonamide | Nitroso, Methyl, Tolyl | Nitroso group, aromatic tolyl ring |

Physical and Chemical Properties

- Steric Effects: The cyclobutyl group in the target compound introduces greater steric strain compared to the cyclohexyl group in 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide. This strain may reduce crystallinity and lower melting points compared to bulkier analogs .

- Reactivity : The absence of electron-withdrawing groups (e.g., nitroso in N-Methyl-N-nitrosotoluene-4-sulphonamide) makes the target compound less reactive toward nucleophilic substitution but more stable under physiological conditions .

Biological Activity

N-(cyclobutylmethyl)-N-methylaminosulfonamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and other pharmacological effects, as well as insights from structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the cyclobutylmethyl moiety may influence its interaction with biological targets, enhancing its efficacy in various applications.

Antitumor Activity

The compound's potential antitumor effects can be inferred from studies on similar structures. Cyclobutane-containing compounds have been linked to enhanced neurotrophic factor expression, which could play a role in cancer cell proliferation and survival:

- Mechanism of action : Similar compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo.

- Case studies : Research on cyclobutane-containing alkaloids has shown promising results in various cancer cell lines, indicating that this compound may also possess anticancer properties.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing the biological activity of compounds. The following table summarizes key findings related to the structure and activity of sulfonamides and their derivatives:

| Compound Structure | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| Sulfanilamide | Antibacterial | 5.0 | |

| Piplartine | Antitumor | 21.5 | |

| Piperarborenine C | Cytotoxic | <4 |

Case Studies and Research Findings

- Neurotrophic Factor Induction : A study demonstrated that cyclobutane-containing alkaloids enhanced nerve growth factor (NGF) mRNA expression in astrocytoma cells, suggesting a mechanism through which such compounds may exert neuroprotective and potentially antitumor effects .

- Antimicrobial Efficacy : Various sulfonamides have been evaluated for their antimicrobial properties, with some showing significant activity against resistant bacterial strains. The structure of this compound may provide similar benefits .

- Cytotoxicity Studies : Research indicates that certain derivatives exhibit cytotoxicity against various cancer cell lines, supporting further investigation into the therapeutic potential of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.